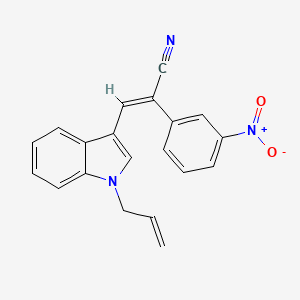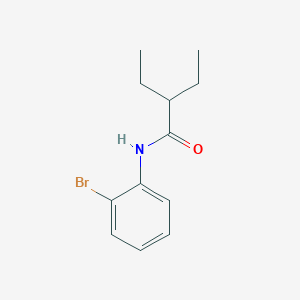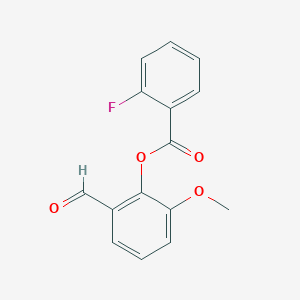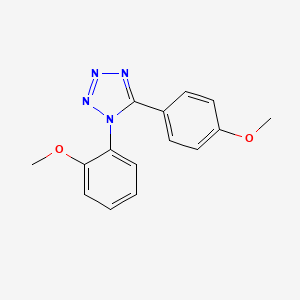
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile, also known as ANI, is a synthetic compound that has been widely studied for its potential use in scientific research. ANI is a member of the acrylonitrile family and is known for its unique chemical structure and properties.
Mechanism of Action
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile works by inhibiting the activity of eukaryotic elongation factor 2 (eEF2), which is involved in protein synthesis. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile binds to the ribosome and prevents the movement of the ribosome along the mRNA, which inhibits protein synthesis.
Biochemical and Physiological Effects:
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on protein synthesis, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile is stable and can be stored for long periods of time. However, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has some limitations, including its potential toxicity and its effects on other cellular processes.
Future Directions
There are several future directions for research on 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile. One area of research is the development of more selective inhibitors of eEF2, which could be used to study the role of protein synthesis in specific cellular processes. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile could be further studied for its potential use in the treatment of neurodegenerative diseases. Finally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile could be used as a tool for studying the role of protein synthesis in other areas of biology, such as cancer biology and developmental biology.
Synthesis Methods
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde or ketone with a nitroalkene in the presence of a base. The resulting product is a β-nitrostyrene, which can be further reacted with an allylamine to produce 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile. Other methods for synthesizing 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted organic synthesis.
Scientific Research Applications
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential use in a variety of scientific research applications, including neuroscience and pharmacology. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit protein synthesis in neurons, which can be used to study the role of protein synthesis in synaptic plasticity and memory formation. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-2-(3-nitrophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-10-22-14-17(19-8-3-4-9-20(19)22)11-16(13-21)15-6-5-7-18(12-15)23(24)25/h2-9,11-12,14H,1,10H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBSAJYECVDSOM-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-nitrophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)
